molecular formula C17H14F2N4O B2799514 2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034608-60-9

2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2799514
CAS No.: 2034608-60-9
M. Wt: 328.323
InChI Key: BEKQAXPFHPTKOS-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is a chemical compound with a molecular weight of 377.36 . It is a solid substance that should be stored in an inert atmosphere, under -20C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C19H13F2N7/c1-27-11-13 (10-23-27)16-6-7-17-24-25-18 (28 (17)26-16)19 (20,21)14-4-5-15-12 (9-14)3-2-8-22-15/h2-11H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” is a solid substance . It has a molecular weight of 377.36 . The compound should be stored in an inert atmosphere, under -20C .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been synthesized for potential applications in medical imaging, particularly as a PET agent for imaging of B-Raf(V600E) in cancers. The synthesis process involved multiple steps, starting from 2,6-difluorobenzoic acid, leading to the preparation of a tracer with high specificity and activity. This research demonstrates the compound's relevance in developing diagnostic tools for cancer detection, highlighting its chemical versatility and potential in radiolabeling applications (Wang, Gao, Miller, & Zheng, 2013).

Molecular Solids and Structural Analysis

In another study, the compound's derivatives were explored for their ability to form energetic multi-component molecular solids with aza compounds, facilitated by strong hydrogen bonds and weak intermolecular interactions. This research provides insight into the compound's utility in designing new materials with specific supramolecular structures, which could have applications in material science and engineering (Wang, Hu, Wang, Liu, & Huang, 2014).

Spin State Influence and Photophysical Properties

Further investigations have looked into the influence of distal substituents on the spin state of iron(II) complexes involving derivatives of the compound. This work is significant for understanding the electronic properties of materials and their potential applications in magnetic storage devices and spintronics (Roberts, Little, Kershaw Cook, Barrett, Tuna, & Halcrow, 2013).

Luminescence and Material Applications

The compound's derivatives have also been studied for their luminescence properties, specifically the synthesis of benzamides that emit blue fluorescence. These findings are pertinent to the development of new luminescent materials for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, illustrating the compound's contribution to advancements in photophysical research (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Magnetic and Photophysical Modulation in Metal Complexes

Additionally, the compound's role in the development of dysprosium dinuclear complexes has been explored, focusing on its ability to exhibit multiple single-molecule magnet behaviors. This research underlines the compound's versatility in modulating magnetic and photophysical properties, with implications for quantum computing and information storage technologies (Feng, Pointillart, Lefeuvre, Dorcet, Golhen, Cador, & Ouahab, 2015).

Safety and Hazards

The compound “2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is associated with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements are H317-H319 . The precautionary statements are P280-P305+P351+P338 .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For example, the compound’s activity could be affected by the pH of the environment due to the ionizable groups in its structure. Similarly, high temperatures could affect the compound’s stability, while the presence of other biomolecules could influence its binding affinity and selectivity towards its targets.

Properties

IUPAC Name

2,6-difluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-23-10-12(9-22-23)15-6-5-11(7-20-15)8-21-17(24)16-13(18)3-2-4-14(16)19/h2-7,9-10H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKQAXPFHPTKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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